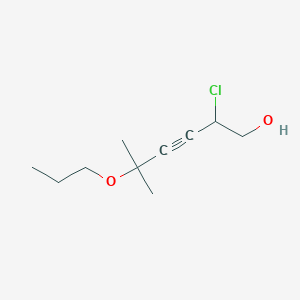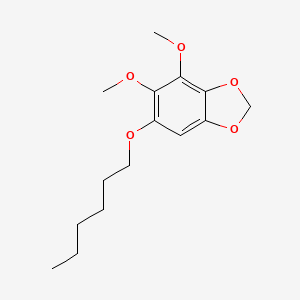![molecular formula C14H22N2O2 B14356924 N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine CAS No. 92889-01-5](/img/structure/B14356924.png)
N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring bonded to a 3,4-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine or phenyl derivatives.
Scientific Research Applications
N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different pharmacological properties.
Mescaline: Another related compound with psychoactive effects.
Uniqueness
N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine is unique due to its specific combination of a piperidine ring and a 3,4-dimethoxyphenylmethyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
92889-01-5 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]piperidin-1-amine |
InChI |
InChI=1S/C14H22N2O2/c1-17-13-7-6-12(10-14(13)18-2)11-15-16-8-4-3-5-9-16/h6-7,10,15H,3-5,8-9,11H2,1-2H3 |
InChI Key |
YQTMIZPVZIQXOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNN2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(Phenylmethylene)bis[4,6-bis(2-methylbutan-2-yl)phenol]](/img/structure/B14356843.png)
![N,N-Dimethyl-2-{[(triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14356850.png)
![N'-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylurea](/img/structure/B14356853.png)

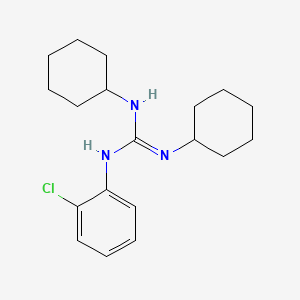
![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
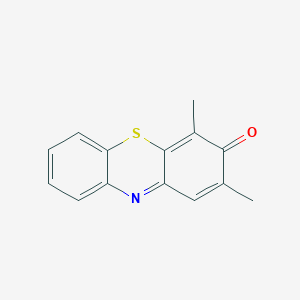
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
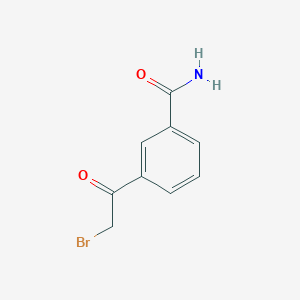
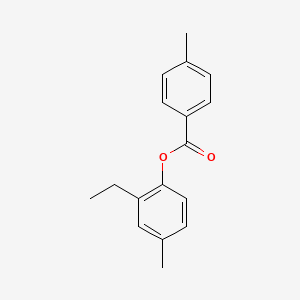
![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
